molecular formula C10H14NO5P B155292 Diethyl(4-nitrophenyl)phosphonate CAS No. 1754-42-3

Diethyl(4-nitrophenyl)phosphonate

Cat. No. B155292
Key on ui cas rn: 1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
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Patent
US08541448B2

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl phosphonate (3.02 g, 21.88 mmol, 1.10 equiv) in toluene (10 mL), Pd(PPh3)4 (1.15 g, 1.00 mmol, 0.05 equiv), TEA (2.21 g, 21.88 mmol, 1.10 equiv), 1-bromo-4-nitrobenzene (4 g, 19.90 mmol, 1.00 equiv). The resulting solution was stirred for 15 h at 90° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:2). This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid.
Quantity
3.02 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[PH:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].Br[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:16]([C:13]1[CH:14]=[CH:15][C:10]([P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])=[CH:11][CH:12]=1)([O-:18])=[O:17] |^1:29,31,50,69|

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
P(OCC)(OCC)=O
Step Two
Name
TEA
Quantity
2.21 g
Type
reactant
Smiles
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1.15 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:2)
CUSTOM
Type
CUSTOM
Details
This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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